![molecular formula C21H19ClN2O5 B4914512 5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4914512.png)
5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a diazinane ring substituted with a chlorinated phenyl group and an ethoxy linkage to a dimethylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzaldehyde, 2,6-dimethylphenol, and ethylene oxide. The synthesis can be summarized in the following steps:
Formation of the Ethoxy Linkage: The reaction between 5-chloro-2-hydroxybenzaldehyde and ethylene oxide forms 5-chloro-2-(2-hydroxyethoxy)benzaldehyde.
Etherification: The intermediate is then reacted with 2,6-dimethylphenol in the presence of a base to form 5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzaldehyde.
Cyclization: The final step involves the cyclization of the benzaldehyde derivative with urea under acidic conditions to form the diazinane ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with various functional groups replacing the chloro group.
科学的研究の応用
5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzaldehyde: A precursor in the synthesis of the target compound.
2,6-Dimethylphenol: A starting material used in the synthesis.
5-Chloro-2-hydroxybenzaldehyde: Another precursor in the synthetic route.
Uniqueness
5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a diazinane ring with a chlorinated phenyl group and an ethoxy linkage to a dimethylphenoxy moiety. This structure imparts specific chemical and biological properties that are not found in simpler compounds.
特性
IUPAC Name |
5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-12-4-3-5-13(2)18(12)29-9-8-28-17-7-6-15(22)10-14(17)11-16-19(25)23-21(27)24-20(16)26/h3-7,10-11H,8-9H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCQJMXYQLTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-1-[(1-methylcyclohexyl)carbonyl]-3-piperidinamine](/img/structure/B4914432.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4914435.png)
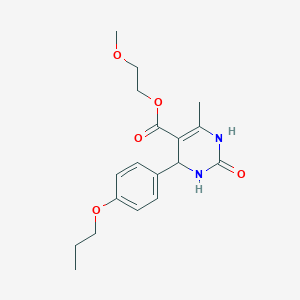
![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4914450.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenyl(phenylthio)acetate](/img/structure/B4914458.png)
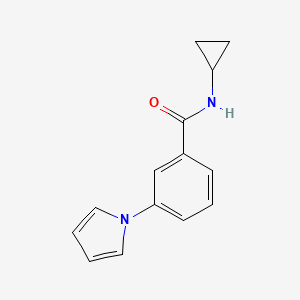
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4914469.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-butan-2-ylacetamide](/img/structure/B4914493.png)
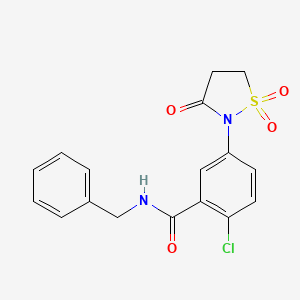
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4914515.png)
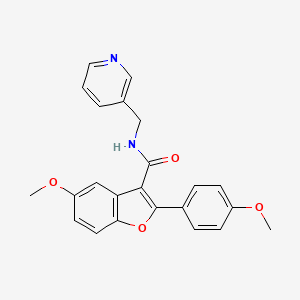
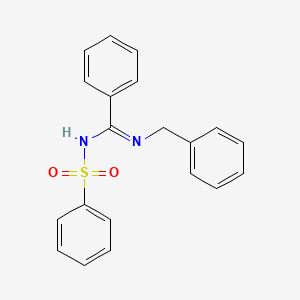
![4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B4914526.png)
